molecular formula C13H13NO2S B14015071 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol CAS No. 69062-63-1

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol

Cat. No.: B14015071
CAS No.: 69062-63-1
M. Wt: 247.31 g/mol
InChI Key: DWJKPXUEFBGMBG-UHFFFAOYSA-N
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Description

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is a chemical compound with a unique structure that combines a pyridine N-oxide moiety with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol typically involves the reaction of pyridine N-oxide with a phenylsulfanyl-containing reagent. One common method involves the use of 2-(1-oxidopyridin-1-ium-2-yl)ethanol as a starting material . The reaction conditions often include the use of solvents such as methanol and the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol involves its interaction with specific molecular targets. The pyridine N-oxide moiety can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the phenylsulfanyl group can modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol is unique due to the combination of the pyridine N-oxide and phenylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

69062-63-1

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

1-(1-oxidopyridin-1-ium-2-yl)-2-phenylsulfanylethanol

InChI

InChI=1S/C13H13NO2S/c15-13(12-8-4-5-9-14(12)16)10-17-11-6-2-1-3-7-11/h1-9,13,15H,10H2

InChI Key

DWJKPXUEFBGMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(C2=CC=CC=[N+]2[O-])O

Origin of Product

United States

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